Cas no 2495023-20-4 (5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid)

5-(1-Phenylethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a phenyl-substituted ethyl group at the 5-position and a carboxylic acid moiety at the 4-position of the pyrazole ring, offering versatility as a synthetic intermediate. The compound may serve as a scaffold for designing bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its carboxylic acid functionality allows for further derivatization, enabling the synthesis of amides, esters, or other conjugates. The chiral center at the phenylethyl group also presents opportunities for stereoselective studies. This compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for research use.
5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid structure
2495023-20-4 structure
商品名:5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid
CAS番号:2495023-20-4
MF:C12H12N2O2
メガワット:216.235882759094
CID:5804825
PubChem ID:155707756

5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2495023-20-4
    • EN300-1861850
    • 5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid
    • インチ: 1S/C12H12N2O2/c1-8(9-5-3-2-4-6-9)11-10(12(15)16)7-13-14-11/h2-8H,1H3,(H,13,14)(H,15,16)
    • InChIKey: ILOVMLXSJNTZOE-UHFFFAOYSA-N
    • ほほえんだ: OC(C1C=NNC=1C(C)C1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 216.089877630g/mol
  • どういたいしつりょう: 216.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 66Ų

5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1861850-0.25g
5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid
2495023-20-4
0.25g
$1235.0 2023-09-18
Enamine
EN300-1861850-0.05g
5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid
2495023-20-4
0.05g
$1129.0 2023-09-18
Enamine
EN300-1861850-2.5g
5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid
2495023-20-4
2.5g
$2631.0 2023-09-18
Enamine
EN300-1861850-1g
5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid
2495023-20-4
1g
$1343.0 2023-09-18
Enamine
EN300-1861850-0.5g
5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid
2495023-20-4
0.5g
$1289.0 2023-09-18
Enamine
EN300-1861850-0.1g
5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid
2495023-20-4
0.1g
$1183.0 2023-09-18
Enamine
EN300-1861850-10.0g
5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid
2495023-20-4
10g
$4236.0 2023-06-01
Enamine
EN300-1861850-1.0g
5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid
2495023-20-4
1g
$986.0 2023-06-01
Enamine
EN300-1861850-5.0g
5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid
2495023-20-4
5g
$2858.0 2023-06-01
Enamine
EN300-1861850-5g
5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid
2495023-20-4
5g
$3894.0 2023-09-18

5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid 関連文献

5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acidに関する追加情報

Introduction to 5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 2495023-20-4)

5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2495023-20-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a versatile scaffold widely recognized for its biological activity and structural diversity. The presence of a phenylethyl group at the 5-position and a carboxylic acid moiety at the 4-position imparts unique chemical and pharmacological properties, making it a valuable candidate for further investigation in drug discovery and development.

The pyrazole core is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This structural motif is known for its ability to interact with biological targets such as enzymes and receptors, often leading to therapeutic effects. The 1-phenylethyl substituent, also known as phenethylamine, introduces additional functionality that can influence the compound's solubility, metabolic stability, and binding affinity. The carboxylic acid group at the 4-position provides a site for further chemical modification, enabling the synthesis of derivatives with enhanced pharmacological properties.

In recent years, there has been a growing interest in pyrazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential in treating various diseases, including inflammation, cancer, and infectious disorders. The structural flexibility of pyrazole allows for the design of molecules that can modulate biological pathways effectively. For instance, studies have shown that pyrazole-based compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.

One of the most compelling aspects of 5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid is its potential as a lead compound for drug development. The combination of the phenylethyl group and the carboxylic acid moiety suggests that this compound may exhibit both binding affinity and metabolic stability, key factors in successful drug candidates. Furthermore, the pyrazole core provides a platform for structure-activity relationship (SAR) studies, allowing researchers to systematically modify the molecule to optimize its pharmacological profile.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular docking studies have been employed to predict the binding interactions of 5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid with various biological targets. These studies have revealed promising interactions with enzymes such as kinases and phosphodiesterases, which are implicated in numerous disease pathways. Additionally, virtual screening has identified potential scaffolds for further optimization, providing a rational basis for experimental synthesis.

The synthesis of 5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and β-ketoesters or β-diketones, followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have made it possible to produce complex pyrazole derivatives with greater efficiency and scalability.

In conclusion, 5-(1-phenylethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 2495023-20-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for drug discovery efforts. As research continues to uncover new therapeutic applications for pyrazole derivatives, compounds like this one are likely to play a significant role in the development of novel treatments for human diseases.

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